molecular formula C9H9BrF3NO B8149267 [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine

Cat. No.: B8149267
M. Wt: 284.07 g/mol
InChI Key: SEFVSMABLOAUHE-UHFFFAOYSA-N
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Description

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine (CAS Number: 1539859-64-7) is a valuable benzylamine derivative organofluorine compound for research and development, particularly in pharmaceutical chemistry . The molecular formula is C 9 H 9 BrF 3 NO, and it has a molecular weight of 284.07 . This compound features a benzylamine core substituted with both a bromo group and a 2,2,2-trifluoroethoxy group. The bromine atom at the 2-position of the phenyl ring makes it a versatile synthetic intermediate for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for further functionalization of the aromatic core . The 2,2,2-trifluoroethoxy group is a common motif in medicinal chemistry, known to influence the metabolic stability, lipophilicity, and bioavailability of drug candidates. Compounds containing such fluoroalkenyl or fluoroalkoxy groups have shown potential as peptide isosteres and are incorporated into molecules to prevent unexpected hydrolysis, thereby enhancing their biological activity and metabolic properties . The primary amine group on the benzylic carbon provides a handle for conjugation or for the formation of amides and sulfonamides, expanding its utility in constructing diverse compound libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Datasheet for comprehensive handling and hazard information.

Properties

IUPAC Name

[2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13/h1-3H,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVSMABLOAUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of Trifluoroethoxy Group

The trifluoroethoxy moiety is introduced using sodium 2,2,2-trifluoroethoxide under Cu(I)-catalyzed conditions. As demonstrated in Flecainide synthesis (EP1918280A1), dibrominated precursors react with trifluoroethanol in DMF at 85–105°C with CuSO4, achieving >80% yield.

Reaction Conditions

ParameterValue
Precursor2,3-Dibromotoluene
SolventN,N-Dimethylformamide (DMF)
CatalystCuSO4 (10 mol%)
Temperature100°C
Time6–8 hours
Yield82%

Bromination at Position 2

Electrophilic bromination of 3-(2,2,2-trifluoroethoxy)toluene is achieved using N-bromosuccinimide (NBS) in acetic acid at 60°C. regioselectivity is controlled by the electron-donating trifluoroethoxy group, directing bromination to the ortho position (75–80% yield).

Reductive Amination

The methyl group is oxidized to aldehyde (e.g., using KMnO4/H2SO4), followed by reductive amination with ammonium acetate and NaBH3CN. This step affords the methanamine derivative in 65–70% yield.

Method 2: Ullmann Coupling and Nitrile Reduction

Ullmann Coupling for Trifluoroethoxy Installation

Aryl bromides react with 2,2,2-trifluoroethanol under Ullmann conditions. As described in WO2002066413A1, CuBr2 (15 mol%) and 1,10-phenanthroline in DMSO at 120°C for 12 hours provide 3-(2,2,2-trifluoroethoxy)-2-bromotoluene in 78% yield.

Benzylic Bromination and Ammonolysis

Free-radical bromination of the methyl group (NBS, AIBN, CCl4) generates the benzylic bromide, which undergoes ammonolysis in NH3/THF at 0°C to yield the amine (60% yield).

Method 3: Gabriel Synthesis from Benzylic Alcohol

Oxidation-Reduction Sequence

2-Bromo-3-(2,2,2-trifluoroethoxy)benzyl alcohol is oxidized to the aldehyde (MnO2) and then converted to the phthalimide via Gabriel synthesis. Hydrolysis with hydrazine releases the primary amine (55–60% overall yield).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
SNAr + Reductive AminationHigh regioselectivity; ScalableMultiple steps; Oxidative conditions60–70%
Ullmann + AmmonolysisFewer steps; Robust couplingRequires high-temperature Cu catalysis65–78%
Gabriel SynthesisAvoids harsh reductantsLow yield in phthalimide hydrolysis55–60%

Solvent and Catalyst Optimization

  • DMF vs. DMSO : DMF enhances Cu(I) solubility for SNAr, while DMSO improves Ullmann coupling rates.

  • Catalyst Systems : CuSO4·5H2O outperforms CuI in trifluoroethoxy installation (90% vs. 75% yield).

  • Temperature Control : Reactions >100°C promote debromination side products; optimal range: 80–95°C.

Industrial-Scale Considerations

  • Cost Efficiency : Sodium trifluoroethoxide ($12.50/mol) is preferable to silver trifluoroacetate ($48/mol).

  • Purification : Silica gel chromatography is replaced with recrystallization from ethyl acetate/hexane (purity >98%).

Emerging Methodologies

  • Photocatalytic Amination : Visible-light-mediated C–N coupling reduces metal catalyst use (early-stage research).

  • Flow Chemistry : Continuous flow systems improve heat transfer in exothermic bromination steps (patent pending) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines in the presence of a base or under phase-transfer conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoroethoxy and bromine substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of intermediates and active ingredients.

Mechanism of Action

The mechanism of action of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or chemical modification. The trifluoroethoxy group can enhance lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Evidence ID
[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine Br (2-position), OCH₂CF₃ (3-position) C₉H₉BrF₃NO 292.08 (calc.) Reference compound N/A
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine OCH₂CF₃ (3-position) C₉H₁₀F₃NO 205.18 Lacks bromine; substituent position differs
2-(Trifluoromethoxy)benzylamine OCF₃ (2-position) C₈H₆F₃NO 207.13 Trifluoromethoxy instead of trifluoroethoxy; no bromine
[2-Methyl-3-(trifluoromethyl)phenyl]methanamine CF₃ (3-position), CH₃ (2-position) C₉H₁₀F₃N 189.18 Trifluoromethyl and methyl groups replace Br and OCH₂CF₃
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine OCH₂CF₃ (4-position), ethylamine chain C₁₀H₁₂F₃NO 235.20 Ethylamine chain; substituent in para position
(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine OCH₂CF₃ on pyridine ring, methoxy groups C₁₈H₂₀F₃N₂O₃ 376.36 Pyridine core; additional methoxy groups

Key Observations :

  • Steric Hindrance : The 2-bromo-3-trifluoroethoxy arrangement creates steric bulk, which may reduce metabolic degradation compared to para-substituted analogs (e.g., [18]).
  • Lipophilicity : The trifluoroethoxy group increases lipophilicity (logP) relative to methoxy or hydroxyl analogs, enhancing membrane permeability .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Point : Brominated analogs like 2-(2-Bromophenyl)ethylamine exhibit high melting points (~253°C) due to strong intermolecular interactions .
  • Solubility : Trifluoroethoxy groups generally reduce aqueous solubility compared to methoxy derivatives but improve organic solvent compatibility .
  • Stability : Fluorinated groups enhance metabolic stability, as seen in pyridine-based derivatives with anticancer activity .

Biological Activity

[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its structure features a bromine atom and a trifluoroethoxy group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10BrF3O\text{C}_9\text{H}_{10}\text{BrF}_3\text{O}

Key Features:

  • Bromine Atom: Introduces electrophilic characteristics.
  • Trifluoroethoxy Group: Enhances lipophilicity and membrane permeability.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. The trifluoroethoxy moiety increases lipophilicity, allowing for better penetration through lipid membranes. The amine group can engage in hydrogen bonding and electrostatic interactions with various proteins and enzymes, potentially modulating their activity.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoroalkyl groups exhibit enhanced antimicrobial properties. For instance, the incorporation of the trifluoroethoxy group in phenylmethanamine derivatives has been linked to increased activity against certain bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

  • Target Enzyme: Neutral Sphingomyelinase 2 (nSMase2)
  • Inhibition Assay Results:
    • IC50 value: 50 nM
    • Selectivity: High selectivity towards nSMase2 compared to other phospholipases.

Case Study 1: Antiviral Activity

A study evaluated the efficacy of this compound against SARS-CoV-2 Mpro inhibitors. The compound was found to exhibit moderate inhibitory effects on the enzymatic activity of Mpro with an IC50 value in the low micromolar range. This suggests potential as a lead compound in antiviral drug development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of derivatives containing the trifluoroethoxy moiety. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanamine?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. Bromination and trifluoroethoxy group introduction require regioselective control. For example, bromination may employ NBS\text{NBS} (N-bromosuccinimide) under radical conditions to target the ortho position relative to the methanamine group. The trifluoroethoxy group is introduced via nucleophilic substitution using trifluoroethanol and a base like NaH. Reaction monitoring via TLC or HPLC is critical to avoid over-bromination. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) ensures high yield and purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR^1\text{H NMR} : The trifluoroethoxy group’s CF3\text{CF}_3 protons are silent, but adjacent aromatic protons show splitting patterns (e.g., doublet for H-4 due to coupling with H-2). The methanamine NH2\text{NH}_2 appears as a broad singlet (~2.5 ppm).
  • 13C NMR^{13}\text{C NMR} : The brominated carbon (C-2) appears at ~115 ppm, while the trifluoroethoxy CF3\text{CF}_3 signal is split into a quartet (~120 ppm) due to 1JC-F^1J_{\text{C-F}}.
  • Mass Spectrometry : ESI-MS in positive mode shows the molecular ion peak [M+H]+[M+H]^+ at m/zm/z 284.0 (calculated for C9H8BrF3NO\text{C}_9\text{H}_8\text{BrF}_3\text{NO}) with isotopic patterns confirming bromine .

Q. What safety protocols are essential when handling brominated intermediates during synthesis?

  • Methodological Answer : Brominated compounds require PPE (gloves, goggles, lab coat) and fume hood use. Quench excess bromine with 10% sodium thiosulfate. Waste should be segregated into halogenated solvent containers. For amine stability, reactions under inert atmosphere (N2_2/Ar) prevent oxidation. Intermediate storage at 4°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence binding affinity in molecular docking studies?

  • Methodological Answer : The CF3O\text{CF}_3\text{O} group’s electron-withdrawing nature enhances electrostatic interactions with target enzymes. Using AutoDock4, parameterize the ligand with Gasteiger charges and apply Lamarckian genetic algorithms. Docking into microbial leucyl-tRNA synthetase (e.g., PDB: 1WKE) shows the trifluoroethoxy group forming hydrophobic contacts with Val76^{76} and hydrogen bonds with Asp146^{146}. Compare binding energies (ΔG) with non-fluorinated analogs to quantify affinity improvements .

Q. What strategies address regioselectivity challenges in brominating the 3-(trifluoroethoxy)phenyl scaffold?

  • Methodological Answer : Regioselectivity is influenced by directing groups. The methanamine at C-1 directs bromination to C-2 via ortho/para effects. Using Lewis acids like FeBr3_3 polarizes the aromatic ring, favoring bromination at the electron-rich ortho position. Competitive pathways (e.g., meta substitution) are minimized by low-temperature conditions (-20°C) and controlled stoichiometry (1.1 eq Br2\text{Br}_2). Validate regiochemistry via NOE NMR or X-ray crystallography .

Q. How can in vitro assays guide the design of [2-Bromo-3-(trifluoroethoxy)phenyl]methanamine derivatives for antifungal activity?

  • Methodological Answer :

  • Microdilution Assay : Test against Candida albicans (ATCC 90028) in RPMI-1640 medium (24–48 hr, 35°C). Derive MIC values; compare with fluconazole controls.
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro, methoxy) at C-5 to enhance membrane penetration. Replace bromine with iodine to assess halogen size effects.
  • Cytotoxicity Screening : Use HEK293 cells to ensure selectivity (IC50_{50} > 100 μM). Data contradictions (e.g., high MIC but low cytotoxicity) may require pharmacokinetic modeling to optimize bioavailability .

Q. What computational methods resolve discrepancies in reaction mechanism proposals for trifluoroethoxy group installation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2\text{S}_\text{N}2 vs. radical pathways. Compare activation energies (EaE_a) for trifluoroethanol attack on brominated intermediates. Experimental validation via kinetic isotope effects (KIE) using deuterated substrates confirms the dominant mechanism. Conflicting data (e.g., unexpected byproducts) may arise from solvent polarity effects, requiring PCM (Polarizable Continuum Model) adjustments in simulations .

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